molecular formula C10H9BrN2 B042699 1-benzyl-4-bromo-1H-pyrazole CAS No. 50877-41-3

1-benzyl-4-bromo-1H-pyrazole

Cat. No.: B042699
CAS No.: 50877-41-3
M. Wt: 237.1 g/mol
InChI Key: QKTAXFTZNKXHMW-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromo-1H-pyrazole is a heterocyclic compound with the molecular formula C10H9BrN2 It is characterized by a pyrazole ring substituted with a benzyl group at the first position and a bromine atom at the fourth position

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-bromo-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can yield pyrazoles . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-bromo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the fourth position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like bromine or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-Benzyl-4-bromo-1H-pyrazole has diverse applications in scientific research:

Comparison with Similar Compounds

    4-Bromopyrazole: Shares the pyrazole ring with a bromine atom at the fourth position but lacks the benzyl group.

    1-Benzylpyrazole: Similar structure but without the bromine atom.

Uniqueness: 1-Benzyl-4-bromo-1H-pyrazole is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Biological Activity

1-Benzyl-4-bromo-1H-pyrazole (C₁₀H₉BrN₂) is a pyrazole derivative notable for its diverse biological activities, including antimicrobial, anticancer, and potential antiparasitic effects. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various research studies and findings.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, often involving the bromination of pyrazole derivatives followed by the introduction of a benzyl group. The general synthetic pathway includes:

  • Bromination : The pyrazole ring is brominated at the 4-position using bromine or brominating agents.
  • Alkylation : A benzyl group is introduced via alkylation reactions, typically using benzyl halides in the presence of a suitable base.

These methods highlight the compound's versatility in organic synthesis and its potential as a precursor for more complex molecules.

Biological Activity

This compound exhibits significant biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties against various bacterial strains. For example, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific assays have shown that it affects various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Antiparasitic Activity

Emerging data suggest that derivatives of pyrazoles, including this compound, may exhibit antiparasitic effects. For instance, related compounds have shown activity against Leishmania species, which are responsible for leishmaniasis. These findings point to the possibility of developing new treatments for neglected tropical diseases .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial or cancer cell metabolism.
  • Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways associated with inflammation and cancer progression.

These interactions can lead to downstream effects that contribute to its biological activities.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
1-Benzyl-3-methylpyrazoleMethyl group at the third positionDifferent reactivity due to methyl substitution
4-BromopyrazoleBromine at the fourth positionSimpler structure without the benzyl group
3-Bromo-1H-pyrazoleBromine at the third positionAltered biological activity profile
5-(4-Nitrophenyl)-1H-pyrazoleNitro group substitutionEnhanced electronic properties influencing reactivity

This table highlights how structural variations can influence the biological activity and reactivity of pyrazole derivatives.

Case Studies

Several case studies have been documented regarding the application of pyrazole derivatives in therapeutic contexts:

  • Antileishmanial Studies : In vitro studies have shown that certain pyrazole derivatives exhibit significant activity against Leishmania species, with IC50 values comparable to existing treatments like pentamidine .
  • Anticancer Research : Investigations into the anticancer properties have revealed that this compound can induce apoptosis in specific cancer cell lines, suggesting further exploration for its use in cancer therapy .

Properties

IUPAC Name

1-benzyl-4-bromopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTAXFTZNKXHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388129
Record name 1-benzyl-4-bromo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50877-41-3
Record name 1-benzyl-4-bromo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 mL round bottom flask was charged with 4-bromopyrazole (4.41 g, 30 mmol), tetrabutylammonium bromide (484 mg, 1.5 mmol) and potassium hydroxide pellets (3.37 g, 60 mmol). After the mixture was sonicated for 15 min, benzyl chloride (5.2 mL, 45 mmol) was added dropwise and the resulting mixture was stirred overnight. Ethyl ether (20 mL), water (20 mL), and diluted hydrochloric acid (1 mL, 10%) were added under stirring. The organic layer was washed with water (2×20 mL) and dried over MgSO4. The solvent was removed under reduced pressure and the product was purified by flash chromatography on silica gel (hexane/ethyl acetate 10:1) to provide the desired product as a white solid (6.74 g, 95% yield). Mp 51-52° C. (lit. 44-45° C., See Jones, R. G. J. Am. Chem. Soc. 1949, 71, 3994). 1H NMR (400 MHz, CDCl3): δ 7.53 (s, 1H), 7.42-7.33 (m, 4H), 7.28-7.22 (m, 2H), 5.29 (s, 2H); 13C NMR (100 MHz, CDCl3): δ 140.4, 136.2, 129.8, 129.4, 128.8, 128.3, 93.9, 57.1.
Quantity
4.41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
484 mg
Type
catalyst
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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